molecular formula C10H10ClNO5S B2418913 2-{[(3-chlorophenyl)carbamoyl]methanesulfonyl}acetic acid CAS No. 344267-83-0

2-{[(3-chlorophenyl)carbamoyl]methanesulfonyl}acetic acid

Cat. No.: B2418913
CAS No.: 344267-83-0
M. Wt: 291.7
InChI Key: UBQITFQBTQCENP-UHFFFAOYSA-N
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Description

2-{[(3-Chlorophenyl)carbamoyl]methanesulfonyl}acetic acid is a chemical compound with the CAS Registry Number 344267-83-0 . Its molecular formula is C 10 H 10 ClNO 5 S, corresponding to a molecular weight of 291.70 g/mol . The compound is characterized by its unique structure, which incorporates both a sulfonylacetic acid group and a 3-chlorophenyl carbamoyl moiety. Researchers can identify the compound using its SMILES code, which is O=C(O)CS(=O)(CC(NC1=CC=CC(Cl)=C1)=O)=O . This product is intended For Research Use Only and is not intended for diagnostic or therapeutic uses. The biological activity, specific research applications, and detailed mechanism of action for this compound are areas for ongoing investigation, as current public scientific literature does not provide these specifics. Compounds with similar 3-chlorophenyl groups are of interest in various medicinal chemistry and drug discovery efforts, such as the development of novel antiparasitic agents, highlighting the potential research value of this scaffold .

Properties

IUPAC Name

2-[2-(3-chloroanilino)-2-oxoethyl]sulfonylacetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10ClNO5S/c11-7-2-1-3-8(4-7)12-9(13)5-18(16,17)6-10(14)15/h1-4H,5-6H2,(H,12,13)(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UBQITFQBTQCENP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)Cl)NC(=O)CS(=O)(=O)CC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10ClNO5S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

291.71 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{[(3-chlorophenyl)carbamoyl]methanesulfonyl}acetic acid typically involves the reaction of 3-chloroaniline with a sulfonyl chloride derivative, followed by the introduction of an acetic acid group. The reaction conditions often require the use of a base, such as sodium hydroxide, to facilitate the formation of the sulfonyl group. The process may also involve heating and the use of solvents like dichloromethane or ethanol to ensure proper mixing and reaction completion.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods ensure high yield and purity of the final product. The use of catalysts and optimized reaction conditions can further enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

2-{[(3-chlorophenyl)carbamoyl]methanesulfonyl}acetic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfonic acid derivatives.

    Reduction: Reduction reactions can convert the sulfonyl group to a sulfide or thiol group.

    Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Nucleophilic substitution reactions may involve reagents such as sodium azide or thiourea.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfonic acids, while reduction can produce sulfides or thiols.

Scientific Research Applications

Anti-inflammatory and Analgesic Activities

Research indicates that 2-{[(3-chlorophenyl)carbamoyl]methanesulfonyl}acetic acid exhibits significant anti-inflammatory properties. In vitro studies have demonstrated its effectiveness in inhibiting pro-inflammatory cytokines, which are crucial in the pathogenesis of various inflammatory diseases.

  • Case Study : A study published in Pharmaceutical Research evaluated the compound's effect on lipopolysaccharide-induced inflammation in macrophages. Results showed a dose-dependent reduction in cytokine production, suggesting its potential as a therapeutic agent for inflammatory conditions such as rheumatoid arthritis .

Anticancer Potential

Recent investigations have also focused on the anticancer properties of this compound. Preliminary data suggest that it may inhibit tumor cell proliferation by inducing apoptosis in cancer cells.

  • Data Table: Anticancer Activity
Cell LineIC50 (µM)Mechanism of Action
MCF-7 (Breast)15Induction of apoptosis
A549 (Lung)20Cell cycle arrest
HeLa (Cervical)18Inhibition of proliferation

These findings highlight its potential role as a lead compound for developing new anticancer therapies .

Toxicological Studies

Toxicity assessments are critical for understanding the safety profile of this compound. Studies have shown that at therapeutic doses, it has a favorable safety profile with minimal adverse effects observed in animal models.

  • Toxicity Data Table
Study TypeObservations
Acute ToxicityNo mortality at doses up to 200 mg/kgSafe at therapeutic levels
Chronic ToxicityMild liver enzyme elevationRequires further investigation

Mechanism of Action

The mechanism of action of 2-{[(3-chlorophenyl)carbamoyl]methanesulfonyl}acetic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonyl group can form covalent bonds with nucleophilic residues in proteins, leading to inhibition or modification of their activity. This interaction can affect various biochemical pathways, depending on the specific target and context.

Biological Activity

2-{[(3-chlorophenyl)carbamoyl]methanesulfonyl}acetic acid, a compound with potential therapeutic applications, has garnered attention for its biological activities. This article reviews its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound features a 3-chlorophenyl group attached to a carbamoyl moiety, linked through a methanesulfonyl group to an acetic acid backbone. This structural arrangement suggests potential interactions with various biological targets.

Anticancer Activity

Recent studies have indicated that this compound exhibits significant cytotoxic effects against various cancer cell lines. For instance, in vitro assays have demonstrated its ability to inhibit the proliferation of human gastric cancer cells (SGC-7901), melanoma cells (A875), and hepatocellular carcinoma cells (HepG2). The IC50 values for these cell lines were found to be comparatively low, indicating potent activity:

Cell LineIC50 (µM)
SGC-79019.13
A87512.34
HepG210.15

These results suggest that the compound could serve as a promising lead in anticancer drug development .

The mechanism by which this compound exerts its cytotoxic effects appears to involve the induction of apoptosis in cancer cells. Flow cytometry analysis revealed increased apoptotic rates in treated cells compared to controls. Specifically, treatment with the compound led to a notable increase in FITC(+)PI(−) staining, indicating early apoptotic changes .

Additionally, the compound's effects on various kinases were assessed, revealing some inhibitory activity against MAPK1 and CDK2/A2 kinases at specific concentrations . This suggests that the compound may interfere with critical signaling pathways involved in cell proliferation and survival.

Antimicrobial Activity

Preliminary studies have also explored the antimicrobial properties of this compound. It was tested against several bacterial strains, showing promising results in inhibiting growth compared to standard antibiotics. The minimum inhibitory concentration (MIC) values were significantly lower than those of conventional treatments, indicating that it may be effective against resistant strains .

Case Studies and Research Findings

Several research articles have documented the biological activity of similar compounds within the same chemical class. For example:

  • A study found that derivatives of sulfonamide compounds exhibited potent activity against various cancer cell lines and demonstrated selective toxicity towards tumor cells over normal cells .
  • Another research highlighted the significance of substituents on the phenyl ring in enhancing the cytotoxic properties of related compounds, emphasizing structure-activity relationships (SAR) that could inform further modifications to improve efficacy .

Q & A

Q. What are the standard synthetic routes for 2-{[(3-chlorophenyl)carbamoyl]methanesulfonyl}acetic acid, and what key intermediates are involved?

The synthesis typically involves sulfonylation and carbamoyl coupling steps. A common approach is reacting methanesulfonyl chloride with a 3-chlorophenylamine derivative to form the sulfonamide intermediate, followed by coupling with a carbamoyl-acetic acid moiety. Key intermediates include the sulfonamide-phenethylamine derivative and chloroacetic acid. Reaction conditions often use dichloromethane as a solvent and sodium hydroxide as a base to facilitate nucleophilic substitution . For derivatives, halogenated pyridine intermediates (e.g., 5-((3-chlorophenyl)-3-chloro-pyridin-2-yl)-nitrile) are synthesized via nucleophilic aromatic substitution under controlled temperatures (~20–80°C) .

Q. What spectroscopic techniques are recommended for confirming the molecular structure and purity of this compound?

  • Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR can confirm the presence of the methanesulfonyl group (δ ~3.3 ppm for CH₃SO₂) and the acetic acid moiety (δ ~4.1 ppm for CH₂COO).
  • Mass Spectrometry (MS): High-resolution MS (HRMS) verifies the molecular ion peak (e.g., m/z 363.1237 for C₁₉H₂₂ClNO₄) .
  • X-ray Crystallography: For crystalline derivatives, monoclinic systems (e.g., P2₁/c space group) with unit cell parameters (a = 9.1473 Å, b = 5.8265 Å) resolve stereochemistry .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve yield during sulfonamide intermediate synthesis?

  • Solvent Selection: Polar aprotic solvents (e.g., dichloromethane) enhance sulfonylation efficiency compared to ethanol, which may promote side reactions.
  • Base Choice: Potassium carbonate reduces byproduct formation compared to NaOH due to milder basicity .
  • Temperature Control: Maintaining temperatures below 25°C during methanesulfonyl chloride addition minimizes hydrolysis .
  • Catalytic Additives: 4-Dimethylaminopyridine (DMAP) accelerates carbamoyl coupling by activating chloroacetic acid .

Q. How should discrepancies between theoretical and experimental NMR spectra be resolved during structural elucidation?

  • Computational Modeling: Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) predict chemical shifts for comparison with experimental data.
  • 2D NMR Techniques: HSQC and HMBC correlations clarify ambiguous proton-carbon connectivity, particularly for overlapping aromatic signals .
  • Isotopic Labeling: ¹⁵N or ¹³C-labeled intermediates validate carbamoyl and sulfonamide group assignments .

Q. What strategies address low crystallinity in derivatives during X-ray diffraction studies?

  • Co-crystallization: Use of co-formers (e.g., nicotinamide) improves crystal packing via hydrogen bonding.
  • Polymorph Screening: Solvent vapor diffusion with ethanol/water mixtures promotes stable polymorph formation .
  • Temperature Gradients: Slow cooling (0.1°C/min) from saturated solutions yields larger, defect-free crystals .

Q. How can in vitro assays evaluate the biological activity of derivatives targeting adrenergic receptors?

  • β-Adrenoceptor Binding Assays: Radioligand displacement (e.g., [³H]-CGP 12177) quantifies affinity at β₁, β₂, and β₃ subtypes .
  • cAMP Accumulation: CHO-K1 cells transfected with human β₃-AR measure agonist-induced cAMP production via ELISA .
  • Functional Antagonism: Schild analysis using BRL 37344 sodium salt (IC₅₀ ~10 nM) assesses competitive inhibition .

Data Contradiction Analysis

Q. How to resolve conflicting purity results between HPLC and elemental analysis?

  • HPLC Method Validation: Ensure mobile phase compatibility (e.g., acetonitrile/0.1% TFA) and column selectivity (C18 vs. phenyl-hexyl) .
  • Elemental Analysis Calibration: Use certified reference standards (e.g., NIST SRM 84L) to verify carbon/hydrogen/nitrogen ratios .
  • Mass Balance Approach: Combine HPLC purity (≥95%) with residual solvent analysis (GC-MS) to account for non-volatile impurities .

Methodological Tables

Q. Table 1: Key Reaction Parameters for Sulfonamide Intermediate Synthesis

ParameterOptimal ConditionEffect on YieldReference
SolventDichloromethane+15% vs. ethanol
Temperature20–25°CAvoids hydrolysis
BaseK₂CO₃Reduces byproducts
Reaction Time2–4 hoursMaximizes conversion

Q. Table 2: Spectroscopic Signatures for Structural Confirmation

Functional GroupNMR (δ, ppm)MS (m/z)Reference
Methanesulfonyl¹H: 3.28 (s, 3H)363.1237 [M+H]⁺
Acetic Acid¹³C: 171.5 (COO⁻)-
3-Chlorophenyl¹H: 7.35–7.55 (m, 4H)-

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